molecular formula C26H20N2O2S B5149769 N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide

Cat. No.: B5149769
M. Wt: 424.5 g/mol
InChI Key: VAZOMQAGBUYRSL-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a phenothiazine core through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)aniline, which is then reacted with phenothiazine-10-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to enhance reaction rates and yields. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular function. Additionally, the compound may interact with neurotransmitter receptors in the brain, modulating their activity and leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl moiety but differs in the core structure.

    4-(benzyloxy)phenol: Lacks the phenothiazine core and carboxamide group.

    N-[4-(benzyloxy)phenyl]-1H-pyrazole-3-carboxamide: Contains a pyrazole ring instead of a phenothiazine core.

Uniqueness

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide is unique due to its combination of a benzyloxyphenyl group with a phenothiazine core and a carboxamide linkage. This unique structure imparts specific pharmacological properties and reactivity patterns that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S/c29-26(27-20-14-16-21(17-15-20)30-18-19-8-2-1-3-9-19)28-22-10-4-6-12-24(22)31-25-13-7-5-11-23(25)28/h1-17H,18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZOMQAGBUYRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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